molecular formula C9H6N2OS B1597178 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde CAS No. 321309-44-8

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

Cat. No. B1597178
CAS RN: 321309-44-8
M. Wt: 190.22 g/mol
InChI Key: KCYKKBNXHITUOU-UHFFFAOYSA-N
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Description

“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,2,3-thiadiazol-4-yl group . The compound has a molecular weight of 190.22 Da . More detailed structural information can be obtained through spectroscopic methods such as NMR .


Chemical Reactions Analysis

The specific chemical reactions involving “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” are not detailed in the retrieved papers .


Physical And Chemical Properties Analysis

“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is predicted to have a boiling point of 363.0±44.0 °C and a density of 1.336±0.06 g/cm3 . Its pKa is predicted to be -4.69±0.27 .

Scientific Research Applications

Mechanism of Action

Target of Action

1,3,4-thiadiazole derivatives, which include this compound, have been studied for their antimicrobial properties

Mode of Action

It’s known that the structure-activity relationship (sar) of 1,3,4-thiadiazole scaffold indicates that electron-withdrawing group increases the antimicrobial activity . This suggests that the compound may interact with its targets through electron transfer mechanisms, but this is speculative and requires further investigation.

Biochemical Pathways

Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s possible that the compound interferes with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death

Pharmacokinetics

The compound has a predicted boiling point of 3630±440 °C and a predicted density of 1336±006 g/cm3 . These properties may influence its absorption and distribution in the body, but more detailed studies are needed to understand its pharmacokinetics.

Result of Action

Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound may lead to the inhibition or death of bacteria or fungi

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, it’s important to avoid dust formation and ensure adequate ventilation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions can help ensure the safe handling and effective use of the compound.

properties

IUPAC Name

4-(thiadiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYKKBNXHITUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380091
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

CAS RN

321309-44-8
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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